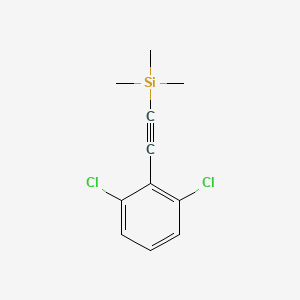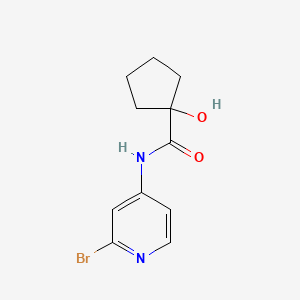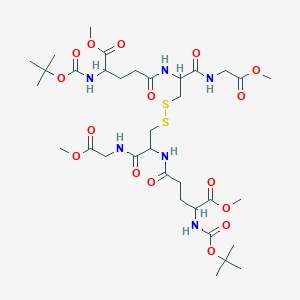
2-hydroxy-N-(2-methoxypyridin-4-yl)-2-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(2-methoxypyridin-4-yl)-2-methylpentanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxy group, a methoxypyridinyl group, and a methylpentanamide backbone, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(2-methoxypyridin-4-yl)-2-methylpentanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinyl intermediate, followed by the introduction of the hydroxy and methylpentanamide groups through nucleophilic substitution and amide formation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-N-(2-methoxypyridin-4-yl)-2-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxypyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
2-hydroxy-N-(2-methoxypyridin-4-yl)-2-methylpentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-(2-methoxypyridin-4-yl)-2-methylpentanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxypyridinyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxy-N-(pyridin-2-ylmethyl)propanamide
- 2-(methoxymethyl)-4-pyridin-2-ylmorpholine
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N,N,2-trimethylpropanamide
Uniqueness
Compared to similar compounds, 2-hydroxy-N-(2-methoxypyridin-4-yl)-2-methylpentanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H18N2O3 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-hydroxy-N-(2-methoxypyridin-4-yl)-2-methylpentanamide |
InChI |
InChI=1S/C12H18N2O3/c1-4-6-12(2,16)11(15)14-9-5-7-13-10(8-9)17-3/h5,7-8,16H,4,6H2,1-3H3,(H,13,14,15) |
Clave InChI |
QEHXKSBYBUCHMG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C(=O)NC1=CC(=NC=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one](/img/structure/B13871577.png)
![4-chloro-6-[2-(1H-pyrazol-4-yl)ethynyl]thieno[3,2-d]pyrimidine](/img/structure/B13871588.png)

![1-[(3-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13871594.png)
![N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide](/img/structure/B13871599.png)

![1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine](/img/structure/B13871611.png)

![4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B13871620.png)
![7-(4-Methylpyridin-3-yl)-3-pyrazin-2-ylthieno[3,2-b]pyridine](/img/structure/B13871622.png)

